![molecular formula C21H19F2NO2 B14249646 4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile CAS No. 238426-61-4](/img/structure/B14249646.png)
4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile is a chemical compound with the molecular formula C21H19F2NO2 It is known for its unique structure, which includes a butoxyethoxy group, a phenyl ring, and a difluorobenzonitrile moiety
准备方法
The synthesis of 4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,6-difluorobenzonitrile and 4-(2-butoxyethoxy)phenylacetylene.
Coupling Reaction: A palladium-catalyzed Sonogashira coupling reaction is employed to couple the 4-bromo-2,6-difluorobenzonitrile with 4-(2-butoxyethoxy)phenylacetylene. This reaction is typically carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
化学反应分析
4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzonitrile moiety, where nucleophiles such as amines or thiols replace the fluorine atoms.
Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
作用机制
The mechanism of action of 4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile can be compared with other similar compounds, such as:
4-{[4-(2-Methoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile: This compound has a methoxyethoxy group instead of a butoxyethoxy group, which may result in different chemical and biological properties.
4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-dichlorobenzonitrile: This compound has chlorine atoms instead of fluorine atoms, which can affect its reactivity and interactions with biological targets.
4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-dimethylbenzonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
238426-61-4 |
|---|---|
分子式 |
C21H19F2NO2 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
4-[2-[4-(2-butoxyethoxy)phenyl]ethynyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C21H19F2NO2/c1-2-3-10-25-11-12-26-18-8-6-16(7-9-18)4-5-17-13-20(22)19(15-24)21(23)14-17/h6-9,13-14H,2-3,10-12H2,1H3 |
InChI 键 |
CFJZFBBQTOKSEX-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCCOC1=CC=C(C=C1)C#CC2=CC(=C(C(=C2)F)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




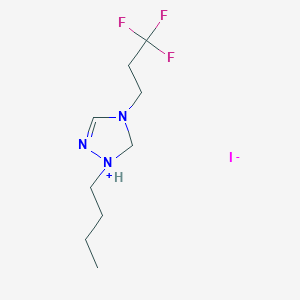
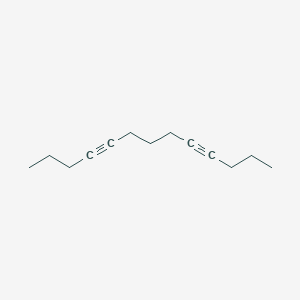
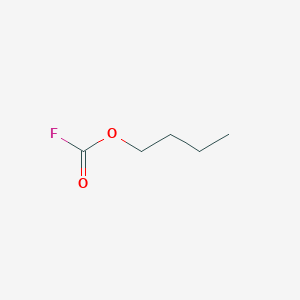
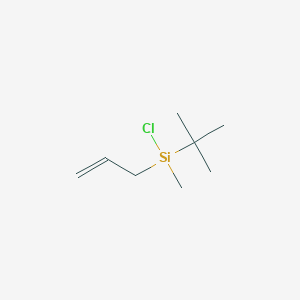
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
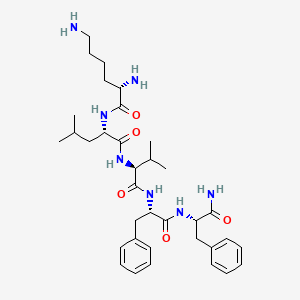
![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
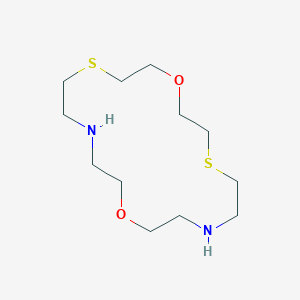
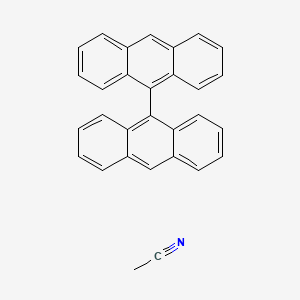

![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
